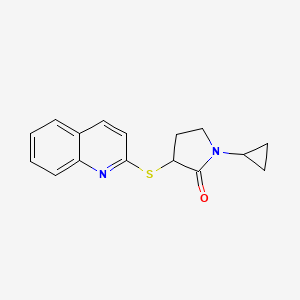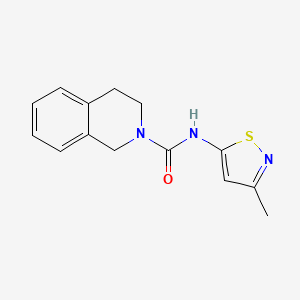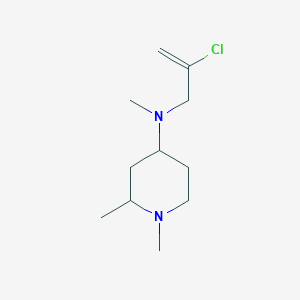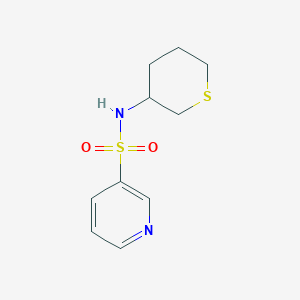
2-Methyl-6-(2-methylpropylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(2-methylpropylamino)benzamide, also known as MPMB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a selective antagonist of the G-protein coupled receptor, GPR119, which is primarily expressed in pancreatic beta cells and intestinal L cells. The activation of GPR119 has been shown to increase insulin secretion and promote the release of incretin hormones, which makes it an attractive target for the treatment of type 2 diabetes and obesity.
Mécanisme D'action
2-Methyl-6-(2-methylpropylamino)benzamide exerts its pharmacological effects by selectively blocking the activation of GPR119 by endogenous ligands and synthetic agonists. GPR119 is a member of the G-protein coupled receptor family, which plays a critical role in the regulation of insulin secretion and glucose metabolism. The activation of GPR119 by agonists has been shown to stimulate the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which promote insulin secretion and improve glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activation of GPR119 by endogenous ligands and synthetic agonists in vitro and in vivo. In pancreatic beta cells, this compound has been shown to block the stimulatory effects of GPR119 agonists on insulin secretion. In intestinal L cells, this compound has been shown to block the release of incretin hormones in response to GPR119 agonists. These effects suggest that this compound may have potential therapeutic benefits in the treatment of type 2 diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Methyl-6-(2-methylpropylamino)benzamide in scientific research is its high selectivity for GPR119. This allows researchers to specifically target the receptor and investigate its role in various physiological processes. However, one of the limitations of using this compound is its relatively low potency compared to other GPR119 antagonists. This may require higher concentrations of the compound to achieve the desired effects, which could potentially lead to non-specific effects on other receptors.
Orientations Futures
There are several future directions for the use of 2-Methyl-6-(2-methylpropylamino)benzamide in scientific research. One potential direction is the development of more potent and selective GPR119 antagonists for the treatment of type 2 diabetes and obesity. Another potential direction is the investigation of the role of GPR119 in other physiological processes, such as energy metabolism and inflammation. Additionally, the use of this compound in combination with other compounds, such as GLP-1 receptor agonists, may provide a more effective treatment strategy for type 2 diabetes and obesity.
Méthodes De Synthèse
The synthesis of 2-Methyl-6-(2-methylpropylamino)benzamide involves several steps, including the reaction of 2,6-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methylpropylamine to form the amide product, which is subsequently treated with sodium hydride and methyl iodide to introduce the methyl group at the amino nitrogen. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-Methyl-6-(2-methylpropylamino)benzamide has been extensively studied in various scientific fields, including pharmacology, endocrinology, and neuroscience. In pharmacology, this compound has been used as a tool compound to investigate the role of GPR119 in insulin secretion and glucose homeostasis. In endocrinology, this compound has been used to explore the potential therapeutic benefits of GPR119 agonists in the treatment of type 2 diabetes and obesity. In neuroscience, this compound has been used to study the role of GPR119 in the regulation of food intake and energy balance.
Propriétés
IUPAC Name |
2-methyl-6-(2-methylpropylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(2)7-14-10-6-4-5-9(3)11(10)12(13)15/h4-6,8,14H,7H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQOQWSPPGYQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
![3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)





![N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B7584655.png)
![5-Fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione](/img/structure/B7584659.png)
